1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a bicyclic organic compound featuring an 8-membered azocane ring (azacyclooctane) with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a carboxylic acid substituent at the 4-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide bond formation.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azocane-4-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(7-9-14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
DADYSPFDPFPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid generally involves:
- Construction of the azocane ring system (8-membered nitrogen heterocycle)
- Introduction or functionalization at the 4-position to install the carboxylic acid
- Protection of the nitrogen atom with the tert-butoxycarbonyl (Boc) group
This approach is analogous to the preparation of Boc-protected azepane (7-membered) and azetidine (4-membered) carboxylic acids, where the Boc protection is typically introduced after or concurrent with ring formation and functionalization.
Boc Protection of Azocane Derivatives
The Boc protecting group is introduced via reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate, typically in an organic solvent like dichloromethane or methylene chloride. This reaction proceeds under mild temperature control (10–40 °C) with stirring for several hours to ensure complete protection.
| Reagent | Amount (equiv) | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate | 1.1–1.5 | Dichloromethane | 10–40 | 3–5 | Dropwise addition |
| Triethylamine (base) | 1.5–2.0 | Neutralizes HCl byproduct | |||
| Azocane derivative (amine) | 1.0 | Starting material |
Introduction of the Carboxylic Acid Group at the 4-Position
The carboxylic acid function can be introduced by:
- Oxidation of a corresponding hydroxyl group at the 4-position (if starting from 4-hydroxyazocane)
- Carboxylation reactions using CO2 or other carboxylating agents on a 4-lithiated intermediate
- Ring functionalization via substitution or hydrolysis of ester precursors
For example, oxidation of 4-hydroxyazocane derivatives can be achieved using oxidants such as potassium permanganate or chromium trioxide, though these methods may generate impurities and require careful purification.
Industrial and Scalable Methods
Industrial-scale preparation often employs:
- Cyclization reactions of linear precursors bearing amino and carboxylate functionalities to form the azocane ring.
- Use of organic or inorganic acids and bases to facilitate cyclization and Boc protection.
- Catalysts such as sodium or potassium halides to improve yields and selectivity.
- Purification by crystallization, extraction, or chromatography to achieve high purity.
Analytical and Research Outcomes
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- ^1H NMR confirms Boc tert-butyl singlet near δ 1.4 ppm and ring protons.
- ^13C NMR verifies carbonyl carbons and Boc carbons.
High-Performance Liquid Chromatography (HPLC):
- Chiral HPLC can assess enantiomeric purity if stereochemistry is relevant.
-
- High-resolution MS confirms molecular weight (around 243 g/mol for related compounds).
-
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess Boc group stability (stable below ~150 °C).
Reaction Yields and Purity
| Reaction Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Boc protection | 80–91 | Extraction, drying, crystallization | High selectivity, mild conditions |
| Functional group oxidation | 70–85 | Chromatography, crystallization | Requires careful control to minimize impurities |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Boc protection of azocane amine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–5 h | 80–91 | Mild conditions, widely used |
| Carboxyl group introduction | Oxidation (KMnO4, CrO3) or carboxylation | 70–85 | May produce impurities, requires purification |
| Cyclization to form azocane ring | Amino acid precursors, acid/base catalysts | Variable | Industrial scale methods use flow reactors |
| Purification | Crystallization, chromatography | — | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound with a tert-butoxycarbonyl (BOC) protecting group attached to an azocane ring. It has the molecular formula and a molecular weight of 257.3.
Scientific Research Applications
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology It can be used to study biological pathways and enzyme interactions.
- Industry It is used in producing specialty chemicals and materials.
Chemical Reactions
1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid can undergo various chemical reactions:
- Oxidation It can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution It can participate in substitution reactions where functional groups are replaced by other groups. Reagents like halogens or nucleophiles can be employed in substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the protection of amine groups through the formation of a stable Boc group. This protection prevents unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid become apparent when compared to analogous compounds. Key differentiating factors include ring size , substituent chemistry , and functional group modifications .
Azetidine Derivatives
- 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1529035-77-5):
Pyrrolidine and Piperidine Analogues
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS 1054547-38-4):
- 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid (MDL MFCD18089672):
Substituent-Modified Piperidines
- 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8):
- 1-Boc-4-Methylpiperidine-4-carboxylic acid (CAS 189321-63-9):
Functional Group Variations
- 1-[(tert-butoxy)carbonyl]-4-ethenylpiperidine-4-carboxylic acid (MDL MFCD30294781): Substituents: Ethenyl group at C4.
Data Tables of Comparative Analysis
Biological Activity
1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid is a synthetic compound characterized by its unique azocane ring structure and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited direct studies, its structural features suggest various interactions with biological targets, warranting further investigation.
- Molecular Formula : C11H19NO4
- Molecular Weight : Approximately 229.26 g/mol
- Appearance : White to light yellow solid
- Stability : Air-sensitive, requiring inert gas storage conditions
The azocane ring, a saturated six-membered structure containing nitrogen, contributes to the compound's reactivity and potential pharmacological properties. The carboxylic acid group enhances solubility and bioavailability, making it a candidate for further studies.
Biological Activity Overview
While specific biological activity data for 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is sparse, related compounds have been investigated for various biological activities. The presence of the azocane structure may influence interactions with enzymes and receptors, potentially leading to therapeutic applications.
Potential Biological Activities:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including angiotensin-converting enzyme (ACE). For instance, derivatives of proline with carboxylic acid replacements exhibited significant ACE inhibition with varying potency levels .
- Protein Interaction : Preliminary studies suggest that azocane-containing compounds may interact with biological macromolecules such as proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess these interactions.
- Pharmacological Properties : The carboxylic acid moiety can enhance the compound's bioavailability and solubility, making it suitable for pharmacological investigations.
Case Studies and Research Findings
- ACE Inhibition Studies : Research indicates that modifications to carboxylic acid groups significantly affect ACE inhibition potency. For example, derivatives of proline demonstrated I50 values ranging from 0.07 µM to 100 µM, highlighting the importance of structural modifications in biological activity .
- Interaction Studies : Similar azocane derivatives have been tested for their ability to modulate protein activity. These studies often utilize biochemical assays to quantify the effects on enzyme kinetics or receptor binding affinities.
Comparative Analysis
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid | C13H21NO4 | Piperidine ring structure |
| 1-(tert-Butoxycarbonyl)-1H-pyrazole-4-carboxylic acid | C9H12N2O4 | Contains a pyrazole ring |
| 1-(tert-Butoxycarbonyl)-azepane-4-carboxylic acid | C12H21NO4 | Features a seven-membered azepane ring |
Q & A
Basic: What are the optimal conditions for synthesizing 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid to achieve high yield and purity?
Methodological Answer:
The synthesis involves multi-step routes, typically starting with azocane derivatives reacting with tert-butyl chloroformate under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during Boc protection to minimize side reactions like premature deprotection .
- Solvent Choice : Use dichloromethane or THF for Boc group introduction, ensuring inert conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Yield optimization (70–85%) requires precise stoichiometry and reaction time monitoring .
Basic: How does the tert-butoxycarbonyl (Boc) group influence the reactivity of azocane-4-carboxylic acid derivatives in peptide synthesis?
Methodological Answer:
The Boc group acts as a temporary amine protector, enabling selective functionalization of the carboxylic acid moiety. Steps include:
Protection : React the amine with di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaHCO₃) .
Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt for amide bond formation without disturbing the Boc group .
Deprotection : Treat with TFA (20–50% in DCM) to cleave the Boc group post-synthesis, yielding the free amine .
Advanced: What computational strategies can predict the regioselectivity of reactions involving 1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model reaction pathways to identify transition states and intermediates:
- Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces to predict regioselectivity in cyclization or substitution reactions .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction outcomes .
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm predicted structures .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing the stereochemistry of azocane derivatives?
Methodological Answer:
Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:
X-ray Crystallography : Resolve absolute configuration discrepancies by growing single crystals (solvent: ethanol/water) .
NOESY NMR : Detect spatial proximity of protons to confirm ring conformation (e.g., axial vs. equatorial substituents) .
Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to assign stereocenters in solution .
Safety: What protocols are essential when handling azocane derivatives in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to manage volatile reagents (e.g., TFA during deprotection) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Bioactivity: What methodologies assess the interaction of Boc-protected azocane derivatives with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) between the compound and immobilized enzymes/receptors .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites, guided by the Boc group’s steric effects .
- Cellular Assays : Evaluate cytotoxicity (MTT assay) and target modulation (e.g., ELISA for kinase inhibition) at 1–100 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
